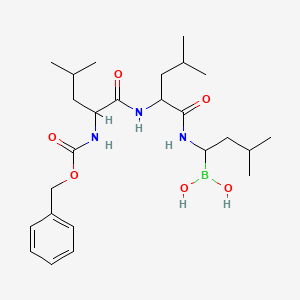

Z-Leu-Leu-Leu-B(OH)2 (MG262)

Description

Significance of Z-Leu-Leu-Leu-B(OH)2 (MG262) as a Proteasome Inhibitor in Cell Biology Research

The significance of MG262 in cell biology research lies in its high potency and selectivity as a proteasome inhibitor. adipogen.com It specifically inhibits the chymotrypsin-like and caspase-like peptidase activities of the proteasome. adipogen.com This targeted inhibition allows for the precise study of the consequences of proteasome dysfunction in a variety of cellular contexts.

By using MG262, researchers have been able to elucidate the role of the proteasome in fundamental cellular processes, including:

Cell Cycle Regulation: Studies have shown that MG262 can induce cell cycle arrest by increasing the expression of cell cycle inhibitors like p21 and p27. apexbt.com

Apoptosis: MG262 is a known inducer of apoptosis, or programmed cell death, in various cell types. medchemexpress.comitmedicalteam.pl This has made it a valuable tool for investigating the molecular pathways that govern this critical process.

Signal Transduction: The proteasome regulates the levels of key signaling proteins. By inhibiting the proteasome with MG262, researchers can uncover the roles of these proteins in different signaling cascades.

Protein Quality Control: MG262 has been instrumental in studying the cellular response to the accumulation of misfolded or damaged proteins, a hallmark of many neurodegenerative diseases.

The ability of MG262 to be used in both in vitro and in vivo models has further enhanced its significance, allowing for the translation of cellular findings to more complex biological systems. researchgate.netashpublications.org

Historical Context of Z-Leu-Leu-Leu-B(OH)2 (MG262) as a Pharmacological Research Tool

The development of proteasome inhibitors as research tools marked a significant advancement in cell biology. MG262, a boronic acid derivative of the earlier proteasome inhibitor MG132, emerged as a more potent and specific inhibitor. ahajournals.org Its synthesis was part of a broader effort to develop compounds that could effectively probe the function of the ubiquitin-proteasome pathway.

Initially, proteasome inhibitors were utilized to understand the basic mechanisms of protein degradation. However, their ability to induce apoptosis in rapidly dividing cells quickly positioned them as potential anti-cancer agents. nih.gov Early research with MG262 and similar compounds helped to validate the proteasome as a therapeutic target in oncology. mdpi.com

Furthermore, the use of MG262 has extended beyond cancer research. It has been employed to investigate the role of the proteasome in inflammatory diseases, neurodegenerative disorders, and even in the context of infectious diseases, such as its inhibitory effect on the Lon protease in Salmonella enterica. nih.govacs.org The historical trajectory of MG262 from a basic research tool to a compound with broad pharmacological implications underscores the critical role of chemical probes in advancing our understanding of complex biological systems.

Detailed Research Findings

The application of MG262 in various research settings has generated a wealth of data on its biological effects. The following tables summarize some of the key findings from both in vitro and in vivo studies.

Table 1: In Vitro Studies with Z-Leu-Leu-Leu-B(OH)2 (MG262)

| Cell Line/System | Research Focus | Key Findings | Reference(s) |

| HEK293 Cells | Cytokine Signaling | Inhibited NF-κB activation induced by cytokines with an IC50 of 1-3 nM. Increased intracellular reactive oxygen species (ROS) in a time-dependent manner. | medchemexpress.com |

| H22 and K562 Cells | Cancer Cell Growth and Apoptosis | Inhibited cell growth and had a synergistic effect when combined with Gambogic Acid (GA). Induced apoptotic cell death and cleavage of PARP and caspases 8 and 9 when combined with GA. | medchemexpress.com |

| Nasal Mucosa and Polyp Fibroblasts | Cell Viability and Proliferation | Reduced cell viability, provoked cell growth arrest, and inhibited DNA replication. | apexbt.com |

| Candida species | Antifungal Activity | Exhibited minimum inhibitory activity and induced apoptosis. Inhibited virulence factors such as hypha and biofilm formation. | itmedicalteam.pl |

| Human Mesenchymal Cells (PreOB) | Osteoblast Differentiation | Stimulated collagen I expression, indicating a pro-osteogenic effect. | ashpublications.org |

Table 2: In Vivo Studies with Z-Leu-Leu-Leu-B(OH)2 (MG262)

| Animal Model | Research Focus | Key Findings | Reference(s) |

| UbG76V-GFP/1 Mice | Proteasome Inhibition and Reporter Accumulation | Caused a dose-dependent increase in GFP fluorescence in the liver and other organs, indicating systemic proteasome inhibition. | researchgate.net |

| Mice with Denervation or Cancer | Muscle Atrophy | Used to validate a reporter system (MyoRep) for predicting muscle atrophy. | researchgate.net |

| Rat Model of Multiple Myeloma | Osteoblast Differentiation | Increased the number of osteoblastic cells and Runx2/Cbfa1-positive cells in responding animals. | ashpublications.org |

Compound Names

Structure

2D Structure

Properties

IUPAC Name |

[3-methyl-1-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKOOGAFELWOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42BN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Proteasome Inhibition by Z Leu Leu Leu B Oh 2 Mg262

Molecular Interactions of Z-Leu-Leu-Leu-B(OH)2 (MG262) with Proteasomal Subunits

MG262's inhibitory activity is rooted in its specific and reversible interactions with the catalytic core of the proteasome. The unique chemical structure of MG262, a peptide boronic acid, is central to its mechanism of action.

Selective and Reversible Chymotryptic Activity Inhibition

The 20S proteasome contains three major proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. MG262 demonstrates remarkable selectivity for the chymotrypsin-like activity. nih.govapexbt.com This specificity is attributed to the peptide backbone of the inhibitor, which mimics the preferred substrates of this particular active site.

The inhibition is reversible, a key characteristic of MG262. apexbt.comnih.gov This reversibility is in contrast to some other proteasome inhibitors that form irreversible covalent bonds. The boronic acid moiety of MG262 is crucial for this reversible covalent interaction. It forms a stable but reversible complex with the active site of the proteasome. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 1-3 nM | nih.gov |

Engagement with the β5 Subunit of the 20S Proteasome

The chymotrypsin-like activity of the proteasome is primarily located in the β5 subunit of the 20S catalytic core. MG262 directly targets this subunit. The mechanism of inhibition involves the nucleophilic attack of the N-terminal threonine residue of the β5 subunit on the boron atom of MG262's boronic acid head group. nih.govtum.de This interaction leads to the formation of a tetrahedral boronate intermediate, which effectively blocks the active site and prevents the degradation of protein substrates. tum.de While the covalent modification is stable enough to inhibit the enzyme, it is also reversible, allowing for the eventual dissociation of the inhibitor and restoration of proteasome activity. nih.gov

Systemic Effects of Z-Leu-Leu-Leu-B(OH)2 (MG262) on the Ubiquitin-Proteasome System (UPS)

By inhibiting the central enzymatic component of the UPS, MG262 triggers a cascade of systemic effects that disrupt cellular protein homeostasis.

Accumulation of Poly-ubiquitinated Proteins

The primary function of the proteasome is to degrade proteins that have been tagged for destruction with a poly-ubiquitin chain. Inhibition of the proteasome's catalytic activity by MG262 leads to the widespread accumulation of these poly-ubiquitinated proteins within the cell. nih.gov This buildup of undegraded proteins can induce cellular stress and activate various signaling pathways. Studies have shown that treatment of cells with MG262 results in a significant, dose-dependent increase in the levels of ubiquitinated proteins. For instance, in Jurkat cells treated with a related proteasome inhibitor, MG-132, approximately 50% of ubiquitinated peptides were found to be up-regulated by more than two-fold. nih.gov

Impact on Overall Proteasome Activity and Protein Degradation Pathways

The inhibition of the proteasome by MG262 has broader consequences for cellular protein degradation beyond the accumulation of ubiquitinated proteins. The cell possesses alternative protein degradation pathways, such as autophagy, to maintain proteostasis. Research has indicated that the inhibition of the proteasome can lead to a compensatory activation of the autophagy-lysosome pathway. nih.govfrontiersin.org This suggests a crosstalk between the two major protein degradation systems in the cell, where the impairment of one can trigger the upregulation of the other to cope with the accumulation of unwanted proteins. nih.gov Systemic administration of MG262 in animal models has been shown to increase the formation of autophagosomes, a key indicator of activated autophagy. nih.gov

| Tissue | Inhibition of Chymotryptic Activity | Reference |

|---|---|---|

| Heart | 50-75% | apexbt.com |

| Lungs | 50-75% | apexbt.com |

| Skeletal Muscle | 50-75% | apexbt.com |

| Liver | 50-75% | apexbt.com |

Z Leu Leu Leu B Oh 2 Mg262 S Influence on Fundamental Cellular Processes

Regulation of Cell Cycle Progression by Z-Leu-Leu-Leu-B(OH)2 (MG262)

MG262 exerts significant control over the cell cycle, primarily by inducing cell growth arrest and inhibiting proliferation. This is achieved through the modulation of key regulatory proteins.

Induction of Cell Growth Arrest and Proliferation Inhibition

Research has demonstrated that MG262 can effectively halt cell cycle progression. In studies involving nasal mucosa and polyp fibroblasts, MG262 was shown to reduce cell viability and inhibit DNA replication. researchgate.net Treatment with MG262 led to a complete arrest of the cell cycle, preventing cells from entering the S-phase and subsequently the G2/M phase. This inhibition of proliferation is a key aspect of its cellular activity.

A study on nasal polyp fibroblasts illustrated that while a growth stimulus (5% FBS) significantly increased the percentage of cells in the S and G2/M phases, the simultaneous addition of 10 nM MG262 completely blocked this progression, causing the cells to accumulate in the G0/G1 phase.

Interactive Data Table: Effect of MG262 on Fibroblast Cell Cycle Progression

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (0.1% FBS) | 85.3 ± 2.1 | 5.1 ± 1.5 | 9.6 ± 1.2 |

| 5% FBS | 65.8 ± 3.5 | 18.7 ± 2.8 | 15.5 ± 1.9 |

| 5% FBS + 10 nM MG262 | 83.1 ± 2.9 | 6.5 ± 1.7 | 10.4 ± 1.5 |

Modulation of Cell Cycle Regulator Expression (e.g., p21, p27)

The mechanism underlying MG262-induced cell cycle arrest involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. researchgate.net These proteins play a crucial role in halting the cell cycle at various checkpoints. By increasing the expression of p21 and p27, MG262 effectively puts the brakes on the cellular machinery responsible for cell division. The accumulation of these inhibitory proteins prevents the activation of cyclin-CDK complexes that are necessary for the transition from the G1 to the S phase of the cell cycle.

Z-Leu-Leu-Leu-B(OH)2 (MG262)-Mediated Induction of Programmed Cell Death

Beyond its effects on the cell cycle, MG262 is a potent inducer of programmed cell death, or apoptosis. This process is critical for the removal of damaged or unwanted cells and is tightly regulated by a complex network of signaling pathways.

Activation of Apoptotic Pathways (Caspase-Dependent and Caspase-Independent Mechanisms)

MG262 has been shown to induce apoptosis through a caspase-dependent pathway. A key event in this process is the activation of caspase-3, an executioner caspase that cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net The activation of caspase-3 is a downstream event that is often triggered by the release of pro-apoptotic factors from the mitochondria.

While direct evidence for MG262-induced caspase-independent apoptosis is still emerging, the release of mitochondrial factors like apoptosis-inducing factor (AIF) can trigger cell death without the involvement of caspases. This represents a potential alternative route for MG262-induced cell death that warrants further investigation.

Regulation of Mitochondrial Membrane Potential

A critical event in the initiation of MG262-induced apoptosis is the disruption of the mitochondrial membrane potential. researchgate.net The loss of this potential is a key indicator of mitochondrial dysfunction and is often a point of no return in the apoptotic process. This depolarization of the mitochondrial membrane leads to the release of pro-apoptotic molecules, such as cytochrome c, from the intermembrane space into the cytoplasm. Once in the cytoplasm, cytochrome c can trigger the activation of the caspase cascade, leading to the execution of the apoptotic program.

Autophagic Responses to Z-Leu-Leu-Leu-B(OH)2 (MG262) Treatment

In addition to its roles in cell cycle arrest and apoptosis, MG262 has been identified as an activator of autophagy. Autophagy is a cellular self-cleaning process that involves the degradation of damaged organelles and long-lived proteins. This process is essential for maintaining cellular homeostasis and can play a dual role in cell survival and cell death.

Systemic administration of MG262 in mice has been shown to increase the number of autophagosomes in major organs. This was evidenced by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagosome formation, and an increase in GFP-LC3-labeled puncta in treated animals. The interplay between the ubiquitin-proteasome system, which MG262 inhibits, and autophagy is a well-established concept, where the inhibition of one degradation pathway can lead to the compensatory activation of the other.

Z-Leu-Leu-Leu-B(OH)2 (MG262)-Induced Cellular Stress Responses

The accumulation of undegraded proteins resulting from proteasome inhibition by MG262 triggers significant cellular stress, primarily manifesting as endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).

The endoplasmic reticulum is a central organelle for protein synthesis and folding. The accumulation of misfolded proteins due to proteasome inhibition leads to a condition known as ER stress. This, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR). nih.govnih.govmdpi.comyoutube.com The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity of the ER. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. While the general link between proteasome inhibitors and ER stress is well-documented, the specific pathways of the UPR that are predominantly activated by MG262 require further detailed investigation.

Impact of Z-Leu-Leu-Leu-B(OH)2 (MG262) on Protein Synthesis and Peptidome Dynamics

As a direct inhibitor of the primary cellular machinery for protein degradation, MG262 has a profound impact on the cellular proteome and the smaller peptide fragments that constitute the peptidome.

By inhibiting the proteasome, MG262 disrupts the delicate balance of protein homeostasis. The accumulation of undegraded proteins can indirectly lead to an impairment of new protein synthesis as the cell attempts to cope with the stress of a dysfunctional protein degradation system. This can be part of the broader ER stress response, where a general shutdown of translation is initiated to reduce the load of new proteins entering the already stressed ER.

Furthermore, a peptidomics study examining the effects of various proteasome inhibitors revealed that MG262 causes a substantial elevation in the levels of intracellular peptides in both HEK293T and SH-SY5Y cells. nih.gov This alteration of the cellular peptidome is a direct consequence of the inhibition of proteasomal degradation of proteins into smaller peptides. The accumulation of these peptides can have downstream effects on various cellular signaling pathways.

Interactive Data Table: Effects of MG262 on Cellular Peptidome

| Cell Line | Proteasome Inhibitor | Effect on Peptide Levels | Reference |

| HEK293T | MG262 | Substantial elevation | nih.gov |

| SH-SY5Y | MG262 | Substantial elevation | nih.gov |

| HEK293T | Bortezomib (B1684674) | Substantial elevation | nih.gov |

| SH-SY5Y | Bortezomib | Substantial elevation | nih.gov |

| HEK293T | Carfilzomib (B1684676) | Elevation of some peptides | nih.gov |

| SH-SY5Y | Carfilzomib | Elevation of some peptides | nih.gov |

| HEK293T | MLN2238 | Elevation of some peptides | nih.gov |

| SH-SY5Y | MLN2238 | Elevation of some peptides | nih.gov |

Alterations in Intracellular Peptide Levels and Peptidome Composition

The proteasome inhibitor Z-Leu-Leu-Leu-B(OH)2 (MG262) significantly influences the intracellular environment by altering the levels and composition of the peptidome, the complete set of peptides in a cell. Research into the effects of various proteasome inhibitors has revealed that MG262 causes a substantial increase in the levels of most intracellular peptides. nih.gov This effect is notably comparable to that of the well-characterized proteasome inhibitor, bortezomib. nih.gov

Studies utilizing quantitative peptidomics in human embryonic kidney 293T (HEK293T) and human neuroblastoma SH-SY5Y cells have demonstrated that while many proteasome inhibitors lead to a decrease in intracellular peptide levels by blocking their production from proteins, MG262 and bortezomib paradoxically cause a widespread increase. nih.gov Heat map analyses from these studies show that a significant number of the same peptides are elevated following treatment with either MG262 or bortezomib. nih.gov

In contrast, other proteasome inhibitors such as epoxomicin (B1671546) generally lead to a decrease in intracellular peptide concentrations. nih.gov The elevation of peptide levels by MG262 is a distinct characteristic, with other inhibitors like carfilzomib and MLN2238 only elevating the levels of some specific peptides. nih.govnih.gov This suggests a potentially unique mechanism of action or an allosteric effect of MG262 on the proteasome that leads to this paradoxical increase in the cellular peptidome. nih.gov

The alteration of the peptidome by MG262 is not believed to be a result of off-target inhibition of other cellular peptidases, such as tripeptidyl peptidase 2 or various aminopeptidases. nih.gov While MG262 and other boronate-containing inhibitors showed some weak inhibition of aminopeptidase (B13392206) activity, this was not significant enough to explain the large-scale increase in peptide levels. nih.gov Therefore, the profound changes in the peptidome are likely a direct consequence of its interaction with the proteasome. nih.gov The functional consequences of these altered peptide levels are an area of ongoing research, as intracellular peptides are increasingly recognized as potentially bioactive molecules. nih.gov

Table 1: Comparative Effect of Proteasome Inhibitors on Intracellular Peptide Levels

| Proteasome Inhibitor | Overall Effect on Intracellular Peptide Levels | Reference |

| Z-Leu-Leu-Leu-B(OH)2 (MG262) | Substantial elevation, comparable to bortezomib | nih.gov |

| Bortezomib | Unexpected increase in most peptides | nih.gov |

| Carfilzomib | Elevation of some peptides | nih.govnih.gov |

| MLN2238 | Elevation of some peptides | nih.govnih.gov |

| Epoxomicin | General decrease | nih.gov |

| MG132 | Fewer detectable peptides in studies | nih.gov |

| clasto-Lactacystin β-lactone | Fewer detectable peptides in studies | nih.gov |

Biological Contexts of Z Leu Leu Leu B Oh 2 Mg262 Research

In Vitro Research Models for Z-Leu-Leu-Leu-B(OH)2 (MG262) Analysis

The in vitro applications of MG262 are extensive, leveraging cultured cells to dissect the molecular pathways governed by proteasome activity.

MG262 has been instrumental in elucidating the role of the proteasome in various mammalian cell types. In human nasal mucosa and polyp fibroblasts, MG262 was found to reduce cell viability, inhibit proliferation, and diminish collagen expression. apexbt.com Research on hematopoietic cells, such as the H22 and K562 lines, demonstrated that MG262 inhibits cell growth and can induce apoptosis. medchemexpress.com In the context of neuroblastoma, studies utilizing cell lines like SH-SY5Y have employed proteasome inhibitors to investigate protein degradation pathways. Furthermore, MG262 has been shown to affect endothelial cells; in cultures of human microvascular endothelial cells, the compound down-regulates the expression of the Vascular Endothelial Growth Factor (VEGF) receptor Flt-1. medchemexpress.com

| Cell Type | Cell Line Example(s) | Observed Effects of MG262 | Reference |

|---|---|---|---|

| Fibroblasts | Nasal Mucosa/Polyp Fibroblasts | Reduced viability, inhibited proliferation, decreased collagen expression. | apexbt.com |

| Hematopoietic Cells | H22, K562 | Inhibited cell growth, induction of apoptosis. | medchemexpress.com |

| Neuroblastoma Cells | SH-SY5Y | Used to study proteasome inhibition effects on intracellular peptides. | |

| Endothelial Cells | Human Microvascular Endothelial Cells | Down-regulation of VEGF receptor Flt-1 gene expression. | medchemexpress.com |

The ubiquitin-proteasome system is highly conserved between mammals and fungi, making MG262 a valuable tool for studying fungal biology and identifying potential antifungal mechanisms. itmedicalteam.pl Research on Candida species has shown that MG262 exhibits fungicidal activity by causing apoptosis. itmedicalteam.pl It effectively inhibits proteasome activity and key virulence factors in Candida albicans, Candida krusei, and Candida glabrata, including the formation of hyphae, pseudohyphae, and biofilms. itmedicalteam.plresearchgate.net Studies have determined specific minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) for these species, highlighting the compound's potent antifungal properties in vitro. itmedicalteam.plresearchgate.net

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |

|---|---|---|---|

| Candida albicans (ATCC 90028) | 25 µg/ml | 50 µg/ml | itmedicalteam.plresearchgate.net |

| Candida krusei (ATCC 6258) | 50 µg/ml | 50 µg/ml | itmedicalteam.plresearchgate.net |

| Candida glabrata (Clinical Strain) | 50 µg/ml | 50 µg/ml | itmedicalteam.plresearchgate.net |

Preclinical Animal Models Utilizing Z-Leu-Leu-Leu-B(OH)2 (MG262)

Animal models provide a platform to understand the systemic and tissue-specific consequences of proteasome inhibition by MG262.

To visualize and quantify the effects of systemic proteasome inhibition, researchers have utilized transgenic mouse models such as the GFPdgn mouse. This model expresses a green fluorescent protein (GFP) variant that is rapidly degraded by the proteasome. Upon systemic administration of MG262, a dose-dependent decrease in proteasome activity is observed, leading to the accumulation of the GFPdgn protein. apexbt.com This accumulation serves as a direct reporter of proteasome inhibition in vivo. Studies using this model have shown that MG262 effectively inhibits proteasome activity across multiple major organs. apexbt.com

Beyond systemic analysis, MG262 has been used to probe the role of the proteasome in specific organs. In studies with GFPdgn mice, MG262 administration led to a 50-75% inhibition of chymotryptic activity in the heart, liver, lungs, and skeletal muscle. apexbt.com In bone biology research, MG262 was found to significantly inhibit the formation of osteoclasts, the cells responsible for bone resorption. apexbt.com This research demonstrated a reduction in osteoclast differentiation to as low as 27% at a concentration of 0.01 µM. apexbt.com As noted in in vitro studies, the compound has also been used to investigate inflammatory conditions in nasal mucosa tissue. apexbt.com In the context of retinal research, specific studies employing MG262 to investigate proteasome function in the retina were not prominently identified in the surveyed scientific literature.

| Organ/Tissue | Model System | Key Research Finding with MG262 | Reference |

|---|---|---|---|

| Heart | GFPdgn Transgenic Mouse | Inhibited chymotryptic activity by 50-75%. | apexbt.com |

| Liver | GFPdgn Transgenic Mouse | Inhibited chymotryptic activity by 50-75%. | apexbt.com |

| Bone | In Vitro Osteoclast Culture | Abrogated osteoclast differentiation and function. | apexbt.com |

| Nasal Mucosa | Fibroblast Cultures | Reduced proliferation and inflammatory cytokine production. | apexbt.com |

Z-Leu-Leu-Leu-B(OH)2 (MG262) in Pathogen-Related Research

MG262 has been investigated as an inhibitor of essential processes in pathogenic organisms beyond fungi. In the bacterium Salmonella enterica serovar Typhimurium, MG262 was identified as a potent, ATP-dependent inhibitor of the Lon protease, an enzyme critical for bacterial pathogenicity. nih.govacs.org The compound was found to have a half-maximal inhibitory concentration (IC50) of 122 ± 9 nM against S. Typhimurium Lon protease, making it a valuable lead compound for the development of novel antibiotics targeting this enzyme. nih.govacs.orgnih.gov This line of research, combined with its demonstrated antifungal properties against Candida species, underscores the potential of targeting the proteasome and related proteases in a variety of pathogens. itmedicalteam.plresearchgate.net

Modulation of Bacterial Proteases (e.g., Salmonella Lon Protease)

Z-Leu-Leu-Leu-B(OH)2 (MG262) has been identified as a potent inhibitor of the Lon protease, an ATP-dependent serine protease found in bacteria. nih.govnih.gov The Lon protease plays a critical role in the degradation of damaged and specific short-lived regulatory proteins, and its activity is significant for bacterial pathogenicity, making it a target for novel antibiotic development. nih.govnih.gov

Research using Salmonella enterica serovar Typhimurium Lon as a model demonstrated that MG262, a peptidyl boronate, is the most potent inhibitor among a series of tested peptide-based compounds. nih.govnih.gov It behaves as a transition-state analog and exhibits a strong inhibitory effect on Lon activity with a reported half-maximal inhibitory concentration (IC₅₀) of 122 ± 9 nM. nih.govnih.gov A key aspect of its mechanism is the requirement of ATP binding for the inhibition to occur, though ATP hydrolysis is not necessary. nih.govnih.gov This suggests that the inhibitor targets a specific conformational state of the enzyme induced by nucleotide binding.

Kinetic studies have revealed differences in substrate specificity between bacterial and human Lon protease homologs. nih.govnih.gov While the parameters for ATP hydrolysis are similar, the efficiency of peptide degradation is notably lower in human Lon. nih.gov This difference in substrate specificity suggests that peptide-based inhibitors like MG262 could be developed to specifically target bacterial Lon, potentially reducing cross-reactivity with the human counterpart and associated side effects. nih.govnih.gov The identification of MG262 as a powerful inhibitor provides a lead compound for the future development of more specific inhibitors targeting bacterial Lon protease. nih.govnih.gov

Antifungal Activity and Virulence Factor Modulation (e.g., Candida Species)

MG262, a potent proteasome inhibitor, has demonstrated significant antifungal activity against various Candida species, which are a leading cause of hospital-related bloodstream infections. researchgate.net The compound functions as a selective and reversible inhibitor of the chymotrypsin-like activity of the proteasome, a critical component for cell viability. Studies have investigated its effects on Candida albicans, Candida krusei, and Candida glabrata, revealing both fungicidal action and inhibition of key virulence factors. researchgate.net

The antifungal efficacy of MG262 has been quantified through minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values. The compound showed an MIC of 25 µg/ml for C. albicans and 50 µg/ml for C. krusei and C. glabrata. researchgate.net The MFC was determined to be 50 µg/ml for all three species tested. researchgate.net The mechanism behind this antifungal action involves the induction of apoptosis, which was observed at a concentration of 200 µg/ml, and the inhibition of oxidative metabolism.

Table 1: Antifungal Susceptibility of Candida Species to MG262

| Candida Species | Strain | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|---|

| C. albicans | ATCC 90028 | 25 µg/ml | 50 µg/ml |

| C. krusei | ATCC 6258 | 50 µg/ml | 50 µg/ml |

| C. glabrata | Clinical Strain | 50 µg/ml | 50 µg/ml |

Beyond direct fungicidal effects, MG262 significantly modulates major virulence factors that are crucial for the pathogenicity of Candida. These factors include the ability to switch between yeast and hyphal forms, adhere to surfaces, and form biofilms, which are structured communities of cells that are notoriously resistant to conventional antifungal agents. nih.gov

Research findings indicate that MG262 inhibits several of these virulence determinants at concentrations of 50 µg/ml and higher. The specific virulence factors affected include:

Hyphal Growth: The transition from yeast to hyphal form is a key step in tissue invasion.

Germ Tube Formation: This is the initial stage of hyphal development.

Pseudohypha Formation: An intermediate filamentous form.

Biofilm Formation: MG262 was found to inhibit the viability of Candida cells within the biofilm structure, with the effect becoming more prominent at higher concentrations.

The inhibition of these virulence factors, coupled with its apoptotic and fungicidal activity, highlights the potential of proteasome inhibition as a promising strategy for developing new antifungal agents to combat resistant Candida infections.

Table 2: Inhibition of Candida spp. Virulence Factors by MG262

| Virulence Factor | Effective Inhibitory Concentration |

|---|---|

| Hyphal Growth | ≥ 50 µg/ml |

| Germ Tube Formation | ≥ 50 µg/ml |

| Pseudohypha Formation | ≥ 50 µg/ml |

| Biofilm Cell Viability | ≥ 50 µg/ml |

| Apoptosis Induction | 200 µg/ml |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Z-Leu-Leu-Leu-B(OH)2 (MG262) |

| Amphotericin B |

| Bortezomib (B1684674) |

Methodological Frameworks for Z Leu Leu Leu B Oh 2 Mg262 Investigation

Biochemical Characterization of Z-Leu-Leu-Leu-B(OH)2 (MG262)-Mediated Proteasome Inhibition

The biochemical characterization of MG262 primarily focuses on its direct interaction with the proteasome, a multi-catalytic protease complex responsible for protein degradation. These studies are crucial for determining the inhibitor's potency, selectivity, and mechanism of action.

Enzyme Kinetic Assays (e.g., IC50 Determination)

Enzyme kinetic assays are fundamental in quantifying the inhibitory potency of compounds like MG262. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

MG262 is known to be a more potent inhibitor than the related compound MG-132 and primarily targets the chymotrypsin-like and caspase-like activities of the proteasome. The determination of IC50 values for these specific activities in mammalian cells would involve incubating purified proteasomes or cell lysates with varying concentrations of MG262 and measuring the residual enzymatic activity.

Table 1: Inhibitory Activity of MG262 against S. Typhimurium Lon Protease

| Parameter | Value |

|---|---|

| IC50 | 122 ± 9 nM |

| Estimated Ki | 60 nM |

Fluorogenic Substrate Applications

Fluorogenic substrates are indispensable tools for monitoring the specific catalytic activities of the proteasome in the presence of inhibitors like MG262. These substrates are synthetic peptides linked to a fluorescent molecule (fluorophore). When the peptide is cleaved by the proteasome, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the enzyme's activity.

The 26S proteasome possesses three main proteolytic activities, each with a preference for cleaving after certain amino acid residues. Specific fluorogenic substrates are used to assay each of these activities:

Chymotrypsin-like (CT-L) activity: Commonly measured using substrates like Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin).

Trypsin-like (T-L) activity: Assayed with substrates such as Boc-LRR-AMC (Boc-Leucine-Arginine-Arginine-AMC).

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Typically monitored with substrates like Z-nLPnLD-AMC (Z-norleucine-proline-norleucine-aspartate-aminoluciferin) or Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-AMC).

In a typical assay, the proteasome-containing sample is incubated with the specific fluorogenic substrate in the presence and absence of MG262. The rate of fluorescence increase is monitored over time, allowing for the calculation of the percentage of inhibition and subsequently, the IC50 value.

Molecular and Cellular Biological Techniques in Z-Leu-Leu-Leu-B(OH)2 (MG262) Studies

To understand the consequences of proteasome inhibition by MG262 within a cellular context, a variety of molecular and cellular biology techniques are employed. These methods allow researchers to investigate the downstream effects of MG262 on protein stability, gene expression, and the subcellular organization of cellular components.

Western Blot Analysis for Protein Accumulation and Pathway Markers

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In the context of MG262 research, this method is instrumental in demonstrating the accumulation of proteins that are normally degraded by the proteasome. Inhibition of the proteasome leads to the stabilization and buildup of these substrate proteins.

Key proteins and pathway markers that have been shown to accumulate following treatment with proteasome inhibitors like MG262 include:

p53: A tumor suppressor protein that is tightly regulated by proteasomal degradation. Its accumulation can trigger cell cycle arrest and apoptosis.

Bax: A pro-apoptotic protein of the Bcl-2 family. Increased levels of Bax can promote apoptosis.

IκBα: An inhibitory protein that sequesters the transcription factor NF-κB in the cytoplasm. Proteasome inhibitors prevent the degradation of IκBα, thereby blocking the activation and nuclear translocation of NF-κB.

A typical Western blot experiment involves treating cells with MG262, preparing cell lysates, separating the proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. The resulting bands can be quantified to determine the extent of protein accumulation.

Table 2: Proteins Accumulating Upon Proteasome Inhibition by MG262 and Related Inhibitors

| Protein | Function | Effect of Proteasome Inhibition |

|---|---|---|

| p53 | Tumor suppressor | Accumulation, leading to cell cycle arrest/apoptosis |

| Bax | Pro-apoptotic protein | Increased levels, promoting apoptosis |

| IκBα | NF-κB inhibitor | Stabilization, preventing NF-κB activation |

Transcriptional Profiling and Gene Expression Analysis (e.g., qPCR, RNA-Seq)

Transcriptional profiling techniques are used to assess how MG262 affects the expression of genes within a cell. By inhibiting the proteasome, MG262 can indirectly alter the levels of transcription factors, which in turn modulates the expression of their target genes.

Quantitative Polymerase Chain Reaction (qPCR): This technique allows for the precise measurement of the amount of a specific messenger RNA (mRNA) transcript. Researchers can use qPCR to investigate the expression of a select number of genes that are hypothesized to be affected by MG262 treatment. For example, studies have shown that MG262 can down-regulate the gene expression of the VEGF receptor Flt-1.

RNA-Sequencing (RNA-Seq): This is a high-throughput sequencing method that provides a comprehensive and unbiased view of the entire transcriptome of a cell. By comparing the RNA-Seq data from MG262-treated and untreated cells, researchers can identify all genes that are either up- or down-regulated in response to proteasome inhibition. This can reveal novel pathways and cellular processes affected by the compound.

The general workflow for these experiments involves treating cells with MG262, extracting the total RNA, converting the RNA to complementary DNA (cDNA), and then performing either qPCR with gene-specific primers or sequencing the entire cDNA library for RNA-Seq analysis.

Immunofluorescence and Confocal Microscopy for Subcellular Localization

Immunofluorescence and confocal microscopy are powerful imaging techniques used to visualize the subcellular localization of specific proteins within intact cells. These methods are particularly useful for studying the effects of MG262 on processes that involve the movement of proteins between different cellular compartments, such as the nuclear translocation of transcription factors.

A key example is the study of NF-κB localization. In unstimulated cells, NF-κB is held in the cytoplasm through its association with IκBα. Upon stimulation, IκBα is degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression. Treatment with MG262 prevents IκBα degradation, thus sequestering NF-κB in the cytoplasm.

To visualize this, cells are treated with MG262, fixed, and then permeabilized to allow antibodies to enter. The cells are then incubated with a primary antibody that specifically recognizes the protein of interest (e.g., the p65 subunit of NF-κB). A secondary antibody, which is conjugated to a fluorophore, is then used to bind to the primary antibody. Confocal microscopy can then be used to generate high-resolution images that reveal the precise location of the fluorescently labeled protein within the cell. This technique can also be applied to study the localization of apoptosis-related proteins following MG262 treatment.

Flow Cytometry for Cell Cycle Distribution and Apoptosis Quantification

Flow cytometry is a powerful technique employed to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of MG262 research, it is instrumental in quantifying the compound's impact on cell cycle distribution and the induction of apoptosis.

Detailed research findings from studies on uveal melanoma (UM) cells, specifically the MP41 and 92.1 cell lines, demonstrate the utility of flow cytometry in this area. plos.org Following treatment with a closely related compound, referred to in a study as GQ262, flow cytometry was used to measure changes in the cell cycle phases. plos.org The analysis revealed a significant accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicating a cell cycle arrest at the G0/G1 checkpoint. plos.org

For apoptosis quantification, flow cytometry is often used in conjunction with specific staining protocols, such as Annexin V and propidium (B1200493) iodide (PI) staining. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. In the aforementioned study with uveal melanoma cells, flow cytometry analysis showed a dose-dependent increase in the percentage of apoptotic cells following treatment. plos.org

Interactive Data Table: Effect of GQ262 on Cell Cycle Distribution in MP41 Uveal Melanoma Cells

| Treatment | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |

| Control | 73.8% | Data not specified | Data not specified |

| 3 mmol/L GQ262 | 78.0% | Decreased | Decreased |

| 10 mmol/L GQ262 | 79.4% | Decreased | Decreased |

Interactive Data Table: Apoptosis Induction in MP41 Uveal Melanoma Cells Treated with GQ262

| Treatment | Percentage of Apoptotic Cells |

| Control | Baseline |

| 3 mmol/L GQ262 | Increased |

| 10 mmol/L GQ262 | Further Increased |

Advanced Omics Approaches: Quantitative Peptidomics

Quantitative peptidomics is an advanced analytical approach that involves the systematic and comprehensive analysis of the peptidome—the complete set of peptides in a biological sample. nih.gov This technique is particularly valuable for understanding the downstream effects of proteasome inhibition by compounds like MG262, as the proteasome is a key regulator of protein degradation and, consequently, peptide generation.

Research investigating the effects of various proteasome inhibitors on the intracellular peptidome of human embryonic kidney (HEK293T) and neuroblastoma (SH-SY5Y) cells has provided significant insights into the action of MG262. nih.gov In these studies, quantitative peptidomics revealed that treatment with MG262 leads to a substantial elevation in the levels of many intracellular peptides. nih.gov This effect was comparable to that observed with the well-characterized proteasome inhibitor bortezomib (B1684674). nih.gov

The findings suggest that by inhibiting the proteasome, MG262 leads to an accumulation of peptides that would otherwise be degraded. Interestingly, the study also noted that many of the same peptides that were elevated by bortezomib treatment were also increased by MG262, indicating a similar impact on the cellular peptidome. nih.gov In contrast, other proteasome inhibitors included in the study did not produce such a broad-spectrum elevation of peptide levels. nih.gov

These peptidomic analyses provide a detailed fingerprint of the biochemical consequences of MG262 treatment, offering a deeper understanding of its mechanism of action beyond simple proteasome inhibition and highlighting its profound impact on cellular peptide homeostasis.

Development and Application of Z-Leu-Leu-Leu-B(OH)2 (MG262)-Induced Animal Models

To investigate the in vivo effects of MG262, researchers have developed and utilized specific animal models. These models are invaluable for understanding the systemic impact of the compound and for studying its potential therapeutic applications and mechanisms of action in a whole-organism context.

One notable application of MG262 in an animal model involves its use in transgenic mice expressing a green fluorescent protein (GFP) fusion protein that is rapidly degraded by the proteasome (GFPdgn TG mice). nih.govapexbt.com In this model, administration of MG262 leads to the accumulation of the GFPdgn protein, which can be visualized and quantified. nih.govapexbt.com This system serves as an in vivo reporter for proteasome activity. Studies have shown that systemic administration of MG262 to these mice results in a significant inhibition of chymotrypsin-like proteasome activity in various organs, including the heart, lungs, skeletal muscle, and liver, by 50-75%. nih.govapexbt.com This was accompanied by a corresponding increase in GFPdgn protein abundance in these tissues, demonstrating the potent and systemic proteasome-inhibitory effects of MG262 in a living animal. nih.govapexbt.com

Another application of MG262 has been in the development of an animal model for retinal degeneration. In rats, intravitreal administration of MG262 has been shown to induce a chemical proteasome inhibition that leads to the accumulation of ubiquitinated proteins in the retina. nih.gov This, in turn, results in inner retinal degeneration, providing a model to study the role of the ubiquitin-proteasome system in retinal health and disease. nih.gov

These MG262-induced animal models provide powerful tools for preclinical research, allowing for the investigation of the compound's pharmacodynamics and its effects on various physiological and pathological processes in a complex biological system.

Future Research Trajectories and Unaddressed Questions in Z Leu Leu Leu B Oh 2 Mg262 Investigation

Elucidation of Novel Z-Leu-Leu-Leu-B(OH)2 (MG262) Molecular Targets and Off-Proteasomal Effects

While the proteasome is the canonical target of MG262, emerging evidence suggests that its biological effects may not be exclusively mediated by proteasome inhibition. A critical avenue for future research is the identification and characterization of these "off-target" or, more accurately, novel molecular targets. A significant finding in this area is the identification of the ATP-dependent Lon protease in Salmonella enterica serovar Typhimurium as a potent target of MG262. apexbt.comnih.govnih.gov

In a study aimed at identifying inhibitors for this bacterial protease, MG262 was found to be the most potent inhibitor among a series of commercially available peptide-based compounds, with an IC50 value of 122 ± 9 nM. apexbt.comnih.govnih.gov This inhibition was shown to be dependent on the binding, but not the hydrolysis, of ATP. apexbt.comnih.gov The Lon protease is a crucial enzyme in bacteria, involved in the degradation of damaged and regulatory proteins, and its inhibition presents a potential strategy for the development of novel antibiotics. apexbt.comnih.gov This discovery highlights a significant off-proteasomal effect of MG262 and opens up possibilities for its use as a lead compound in the development of Lon-specific inhibitors. apexbt.comnih.gov

Future investigations should aim to systematically screen for other potential molecular targets of MG262 in various organisms, including humans. This could involve techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational modeling to identify proteins that interact with MG262. Understanding these off-proteasomal effects is crucial for a comprehensive understanding of its biological activity and for anticipating potential side effects in therapeutic applications.

Structure-Activity Relationship (SAR) Studies for Z-Leu-Leu-Leu-B(OH)2 (MG262) Analog Development and Optimization

The development of new therapeutic agents often relies on a detailed understanding of the relationship between a molecule's structure and its biological activity. For MG262, systematic Structure-Activity Relationship (SAR) studies are essential for the design of analogs with improved potency, selectivity, and pharmacokinetic properties. While specific SAR studies on MG262 are not extensively documented in publicly available literature, valuable insights can be drawn from studies on other dipeptidyl boronic acid proteasome inhibitors. acs.org

Key areas for modification and optimization in MG262 analogs would likely include:

The Peptide Backbone: The Leu-Leu-Leu tripeptide sequence of MG262 is crucial for its recognition by the proteasome. Altering these amino acid residues could modulate the inhibitor's selectivity for different proteolytic sites within the proteasome (chymotrypsin-like, trypsin-like, and caspase-like). Systematic substitution of each leucine (B10760876) with other natural or unnatural amino acids would provide insights into the optimal sequence for potency and selectivity.

The N-terminal Cap: The benzyloxycarbonyl (Z) group at the N-terminus of MG262 influences its cell permeability and interactions with the proteasome. Exploring a variety of different capping groups could lead to analogs with improved cellular uptake and target engagement.

The Boronic Acid Moiety: The boronic acid warhead is essential for the reversible covalent inhibition of the proteasome's active site threonine residue. Modifications to the boronic acid itself are generally less explored due to its critical role in the mechanism of action. However, subtle changes could potentially influence the stability of the enzyme-inhibitor complex.

| Structural Component of MG262 | Potential Modification Strategy | Anticipated Outcome |

|---|---|---|

| Peptide Backbone (Leu-Leu-Leu) | Systematic substitution with other amino acids (natural and unnatural) | Modulation of potency and selectivity for different proteasomal subunits |

| N-terminal Cap (Benzyloxycarbonyl group) | Exploration of diverse chemical capping groups | Improved cell permeability and target engagement |

| Boronic Acid Moiety | Subtle chemical modifications | Potential influence on the stability of the enzyme-inhibitor complex |

Integration of Z-Leu-Leu-Leu-B(OH)2 (MG262) Studies with Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the cellular response to MG262, it is imperative to move beyond single-target analyses and embrace a systems-level approach. The integration of data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the global molecular changes induced by MG262.

A notable example of this approach is a study that utilized unbiased transcriptome mapping and modeling to identify MG262 as a potential therapeutic compound for osteoarthritis. nih.govfigshare.comfrontiersin.org By analyzing gene expression data from osteoarthritis patients, researchers identified specific gene modules associated with the disease. nih.govfigshare.comfrontiersin.org Using the Connectivity Map (CMap) database, they found that the gene expression signature of MG262 was inversely correlated with the osteoarthritis-associated gene signature, suggesting that MG262 could potentially counteract the pathological changes seen in the disease. nih.govfigshare.comfrontiersin.org

Future research should expand on this by performing dedicated multi-omics studies in various cell types and disease models treated with MG262. For instance:

Transcriptomics (RNA-seq): Would reveal the full extent of gene expression changes following MG262 treatment, identifying key signaling pathways and transcription factors affected by proteasome inhibition.

Proteomics (Mass Spectrometry): Would provide a direct measure of changes in protein abundance and post-translational modifications, offering insights into the downstream consequences of proteasome inhibition on cellular machinery.

Metabolomics: Would uncover alterations in cellular metabolism, as the proteasome plays a critical role in regulating the turnover of metabolic enzymes.

The integration of these multi-omics datasets will be crucial for constructing comprehensive models of MG262's mechanism of action, identifying novel biomarkers of its activity, and discovering new therapeutic applications.

| Omics Platform | Type of Data Generated | Potential Insights for MG262 Research |

|---|---|---|

| Transcriptomics (e.g., RNA-seq) | Gene expression profiles | Identification of affected signaling pathways and transcription factors |

| Proteomics (e.g., Mass Spectrometry) | Protein abundance and post-translational modifications | Understanding the downstream effects on cellular machinery |

| Metabolomics | Profiles of small molecule metabolites | Uncovering alterations in cellular metabolism |

Combinatorial Research Approaches: Z-Leu-Leu-Leu-B(OH)2 (MG262) in Conjunction with Other Molecular Modulators (e.g., Gambogic Acid)

The therapeutic efficacy of many anticancer agents can be enhanced through combination therapies. Investigating the synergistic or additive effects of MG262 with other molecular modulators is a promising avenue for future research. A prime example of this is the combination of MG262 with gambogic acid, a natural product with known anticancer properties.

A study investigating this combination in human leukemia K562 cells and mouse hepatocarcinoma H22 cells found a synergistic inhibitory effect on the growth of these malignant cells. acs.org The combination of MG262 and gambogic acid was also shown to have a synergistic effect in inducing apoptotic cell death. medchemexpress.com This enhanced effect is thought to be due to the multi-target nature of this combination, with MG262 inhibiting the proteasome and gambogic acid acting through other mechanisms to induce apoptosis. acs.orgmedchemexpress.com

Future research in this area should focus on:

Identifying other synergistic partners: Screening libraries of approved drugs and investigational compounds to find other molecules that work synergistically with MG262.

Elucidating the mechanisms of synergy: Using molecular and cellular biology techniques to understand how the combination of MG262 and another agent leads to an enhanced therapeutic effect. This could involve investigating effects on cell cycle progression, apoptosis pathways, and drug resistance mechanisms.

In vivo validation: Testing promising combinations in animal models of various diseases to assess their efficacy and safety in a more complex biological system.

By exploring these combinatorial approaches, the therapeutic potential of MG262 could be significantly expanded, potentially leading to more effective treatment strategies for a range of diseases.

Q & A

Q. What is the mechanism of action of MG262 in proteasome inhibition, and how does it differ from other boronic acid inhibitors?

MG262 selectively and reversibly inhibits the chymotrypsin-like activity of the 20S proteasome by binding to the catalytic threonine residue via its boronic acid moiety. Unlike peptide aldehydes (e.g., MG132), boronic acid derivatives like MG262 exhibit higher potency due to stronger electrophilic interactions with the proteasome’s active site . To validate specificity, researchers should perform competitive inhibition assays using fluorogenic substrates (e.g., Suc-LLVY-AMC) and compare IC₅₀ values against structurally similar inhibitors (e.g., PS-341) .

Q. What are the standard protocols for reconstituting and storing MG262 in cell-based assays?

MG262 is typically dissolved in DMSO at 10 mM stock concentrations. Aliquot and store at -20°C to avoid freeze-thaw degradation. For cell treatments, dilute in culture media to working concentrations (e.g., 10–100 nM), ensuring DMSO does not exceed 0.1% (v/v) to minimize cytotoxicity. Include vehicle controls in experiments to account for solvent effects .

Q. How is MG262 used to study protein degradation pathways in eukaryotic cells?

Researchers apply MG262 (50–100 nM, 4–6 hours) to block proteasomal activity, leading to accumulation of polyubiquitinated proteins. Western blotting with anti-ubiquitin antibodies (e.g., FK2) confirms inhibition efficacy. Pair with cycloheximide to inhibit new protein synthesis and track degradation kinetics of specific substrates (e.g., IκBα) .

Advanced Research Questions

Q. How can researchers address variability in MG262’s inhibitory efficacy across different cell lines?

Variability often stems from differences in proteasome subunit composition, membrane permeability, or efflux pump activity. To mitigate:

- Perform dose-response curves (1–1000 nM) for each cell line.

- Use fluorescence-based proteasome activity assays (e.g., Proteasome-Glo™) to quantify residual chymotrypsin-like activity post-treatment.

- Validate cell permeability via intracellular accumulation assays (e.g., LC-MS quantification of MG262) .

Q. What experimental strategies can identify off-target effects of MG262 in apoptosis or oxidative stress pathways?

- Combine MG262 with caspase inhibitors (e.g., Z-VAD-FMK) to distinguish proteasome inhibition-induced apoptosis from off-target caspase activation.

- Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and compare with antioxidants (e.g., N-acetylcysteine) to assess oxidative stress contributions.

- Perform transcriptomic profiling (RNA-seq) to identify non-proteasomal pathways altered by MG262 .

Q. How can researchers optimize MG262 treatment duration and concentration for studying autophagy-lysosomal crosstalk?

- Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to differentiate autophagosome formation (yellow puncta) vs. lysosomal degradation (red puncta).

- Titrate MG262 (10–500 nM) with lysosomal inhibitors (e.g., bafilomycin A1) and monitor autophagic flux via Western blot (LC3-II accumulation).

- Time-course experiments (2–24 hours) reveal dynamic interplay between proteasomal and lysosomal degradation .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting reports on MG262’s antifungal efficacy against Candida species?

Discrepancies may arise from strain-specific proteasome β-subunit polymorphisms or differences in hyphal growth conditions. To resolve:

- Compare MG262’s MIC₉₀ values across Candida strains (e.g., C. albicans SC5314 vs. C. glabrata ATCC 2001).

- Correlate proteasome inhibition with hyphal suppression using calcofluor white staining and qRT-PCR of hypha-specific genes (e.g., HWP1) .

Q. What controls are essential when studying MG262’s role in NF-κB signaling?

- Include a proteasome-independent NF-κB activator (e.g., TNF-α) to confirm specificity.

- Use siRNA knockdown of IκBα or ubiquitin ligase components (e.g., β-TrCP) to isolate proteasome-dependent regulation.

- Validate findings with alternative proteasome inhibitors (e.g., epoxomicin for β5 subunit specificity) .

Methodological Best Practices

Q. How should researchers document MG262 usage for reproducibility in publications?

- Report stock preparation (solvent, concentration), treatment conditions (duration, dose), and cell viability assays (e.g., MTT).

- Deposit raw data (e.g., proteasome activity curves, Western blot images) in repositories like Figshare or Zenodo.

- Cite primary literature for MG262’s biochemical characterization and prior applications .

Q. What steps ensure ethical use of MG262 in animal studies?

- Adhere to institutional guidelines for proteasome inhibitor toxicity (e.g., maximum tolerated dose in murine models).

- Monitor weight loss, organ histopathology, and blood counts to assess systemic effects.

- Compare results with clinical proteasome inhibitors (e.g., bortezomib) to contextualize translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.